tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate
Description
tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is a carbamate-protected amine compound characterized by a butyl backbone substituted with an amino group and a trifluoromethyl (CF₃) group. This structure combines the steric protection of the tert-butyloxycarbonyl (Boc) group with the electron-withdrawing properties of the CF₃ moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The Boc group enhances solubility and stability during synthetic processes, while the CF₃ group contributes to metabolic resistance and lipophilicity, traits critical in drug design .
Properties
Molecular Formula |
C10H19F3N2O2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-7(4-5-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
XFWHPFFSYDMEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine derivative. One common method involves the use of tert-butyl carbamate and 4-amino-2-(trifluoromethyl)butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic substitution, particularly at the carbonyl carbon. This reactivity is leveraged in synthetic pathways to introduce new functional groups.
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example, reaction with acyl halides under mild conditions yields amides.
Hydrolysis Reactions
The carbamate linkage is hydrolyzed under acidic or basic conditions to release the free amine.
Aqueous phosphoric acid selectively cleaves the tert-butyl carbamate group without affecting other functional groups, making it ideal for deprotection .
Catalytic Hydrogenation
The amino group can participate in hydrogenation reactions to modify the alkyl chain.
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Reduction of Nitriles | H<sub>2</sub>, Pd/C or Raney Ni | Primary amine derivatives | Requires Boc deprotection post-reduction . |
This reaction is critical for synthesizing intermediates in drug development, such as idelalisib precursors.
Cross-Coupling Reactions
The amino group facilitates palladium-catalyzed couplings, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalysts, aryl halides | Aryl-substituted amines | Requires Boc protection for stability during coupling . |
For example, coupling with iodinated aromatic rings under Pd catalysis introduces aryl groups at the amino position .
Conversion to Ureas
Reaction with amines in the presence of aluminum amides converts the carbamate into substituted ureas.
Oxidation and Functionalization
The amino group can be oxidized or further functionalized.
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones | Imine derivatives | Reversible reaction; useful for dynamic combinatorial chemistry. |
Scientific Research Applications
Chemistry: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It can be used to synthesize drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Backbone Diversity : The target compound features a linear aliphatic chain, whereas others incorporate heterocycles (e.g., piperidine in ) or aromatic systems (e.g., phenyl in ). Aliphatic backbones offer conformational flexibility, while rigid structures like piperidine may improve target binding specificity .
Substituent Effects: The CF₃ group is a common motif across all compounds, but its position varies. By contrast, aryl-CF₃ derivatives (e.g., ) exhibit resonance stabilization, altering reactivity in electrophilic substitutions.
Functional Group Synergy : The Boc group in all compounds ensures stability, but additional groups (e.g., methoxy in , chloro in ) introduce polarity or electrophilicity, impacting solubility and reaction pathways.
Key Findings:
- Melting Points: Limited data are available, but the chromenone-pyrazolo[3,4-d]pyrimidine derivative in has a reported MP of 163–166°C, suggesting high crystallinity due to aromatic stacking.
- Solubility : Aliphatic CF₃ compounds (e.g., the target) may exhibit better solubility in organic solvents than aromatic analogs, facilitating use in cross-coupling reactions.
- Applications :
- The target compound’s aliphatic structure suits it for synthesizing flexible bioactive molecules, such as protease inhibitors .
- Aryl-CF₃ derivatives (e.g., ) are precursors for fluorinated agrochemicals or PET tracers .
- Piperidine-based analogs (e.g., ) are prevalent in neurological drug discovery due to blood-brain barrier penetration .
Reactivity and Stability
- Boc Deprotection : All compounds undergo acid-mediated Boc removal (e.g., HCl/dioxane), but CF₃ proximity may influence reaction rates. For example, electron-withdrawing CF₃ groups in the target compound could accelerate deprotection compared to methoxy-substituted analogs .
- Stability : The aliphatic CF₃ in the target compound likely enhances hydrolytic stability compared to esters or amides (e.g., ), which are prone to enzymatic cleavage .
Biological Activity
Tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₉H₁₄F₃N₃O₂
- Molecular Weight : 239.23 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a butyl chain, which contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with target enzymes, potentially modulating their activity. This interaction can lead to altered enzymatic pathways, influencing various biological processes.
- Receptor Interaction : The trifluoromethyl group enhances binding affinity towards receptors, which may lead to significant pharmacological effects. This is particularly relevant in the development of compounds targeting neurotransmitter systems or other critical pathways in disease states .
1. Enzyme Interactions
Research indicates that this compound can be utilized to study enzyme interactions and modifications. Its structural components allow it to serve as a substrate or inhibitor for various enzymes, making it a useful tool in biochemical assays.
2. Medicinal Chemistry
The compound has been identified as a precursor for synthesizing biologically active molecules. Its ability to enhance the pharmacokinetic properties of drug candidates makes it valuable in drug design .
3. Case Studies
- Study on Anticancer Activity : A study evaluated compounds similar to this compound for their cytotoxic effects on glioblastoma cells. Results showed that modifications at the trifluoromethyl position significantly impacted cell viability and induced apoptosis through microtubule disruption mechanisms .
- Trifluoromethyl Group Influence : Research highlighted that the incorporation of trifluoromethyl groups in drug design often leads to improved potency and selectivity against specific biological targets, including enzymes involved in cancer progression and metabolic disorders .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate, and how can purity be ensured?
The synthesis typically involves coupling a tert-butyl carbamate protecting group to a trifluoromethyl-substituted butylamine precursor. Key steps include:
- Amino Protection : Use Boc anhydride (di-tert-butyl dicarbonate) in a basic medium (e.g., NaOH or DMAP) to protect the primary amine .
- Trifluoromethyl Introduction : Incorporate the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation, depending on the starting material .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How should this compound be characterized to confirm its structural integrity?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify the tert-butyl group (δ ~1.4 ppm in ¹H, ~28 ppm in ¹³C) and carbamate carbonyl (δ ~155 ppm in ¹³C) .
- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₈F₃N₂O₂) .
- X-ray Diffraction (XRD) : For crystalline derivatives, resolve stereochemistry and hydrogen-bonding patterns .
Q. What are the recommended storage conditions to maintain stability?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in airtight containers with desiccants (silica gel). Avoid prolonged exposure to light, moisture, or strong acids/bases to prevent Boc-group cleavage .
- Stability Tests : Monitor via TLC or NMR over 6–12 months; degradation products include free amines and tert-butanol .
Advanced Research Questions
Q. How do solvent choices impact reaction efficiency in multi-step syntheses involving this carbamate?
- Polar Aprotic Solvents : THF or DMF enhances nucleophilicity of intermediates but may compete in hydrogen bonding, reducing yields .
- Low-Polarity Solvents : Dichloromethane minimizes side reactions (e.g., hydrolysis) but slows reaction kinetics.
- Case Study : In a Suzuki coupling step (), THF improved boron reagent solubility, while DMF accelerated Pd-catalyzed cross-coupling but required rigorous drying .
Q. What strategies resolve contradictions in spectroscopic data between theoretical and observed results?
- Dynamic Effects : Rotameric equilibria in the carbamate group can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Stereochemical Ambiguity : For diastereomers, employ NOESY or Mosher’s acid derivatization to assign configurations .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
Q. How does the trifluoromethyl group influence reactivity in downstream functionalization?
- Electronic Effects : The -CF₃ group is electron-withdrawing, reducing nucleophilicity of the adjacent amine. This necessitates stronger bases (e.g., LDA) for deprotonation in alkylation steps .
- Steric Hindrance : Bulkiness of -CF₃ can slow SN2 reactions; switch to SN1 mechanisms or use phase-transfer catalysts .
- Case Study : In , the trifluoromethyl group in a triazolo-pyrazine derivative increased metabolic stability but required optimized coupling conditions (e.g., HATU/DIPEA) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
